2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17N7OS2 and its molecular weight is 423.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Assessment
The synthesis of innovative heterocycles incorporating a thiadiazole moiety, such as the compound , has shown potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research highlights the versatility of thiadiazole derivatives in generating compounds with potential agricultural applications (Fadda et al., 2017).
Antioxidant and Antitumor Evaluation
Certain N-substituted-2-amino-1,3,4-thiadiazoles, which can be synthesized from precursors related to the compound of interest, have been evaluated for their antioxidant and antitumor activities. This study contributes to the development of potential therapeutic agents based on 1,3,4-thiadiazole derivatives (Hamama et al., 2013).
Coordination Complexes and Antioxidant Activity
The synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions has been explored, demonstrating the effect of hydrogen bonding on self-assembly processes. Additionally, these complexes have shown significant antioxidant activity, indicating their potential in medicinal chemistry (Chkirate et al., 2019).
Anti-Microbial Activities
New thiazole derivatives synthesized by incorporating pyrazole moieties have been evaluated for their anti-bacterial and anti-fungal activities. This research indicates the compound's relevance in developing new antimicrobial agents, showcasing its broad application in pharmaceutical research (Saravanan et al., 2010).
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS2/c1-2-17-23-25-19(29-17)21-16(27)12-28-18-9-8-15(22-24-18)13-4-6-14(7-5-13)26-11-3-10-20-26/h3-11H,2,12H2,1H3,(H,21,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPPGBXLFRMIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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